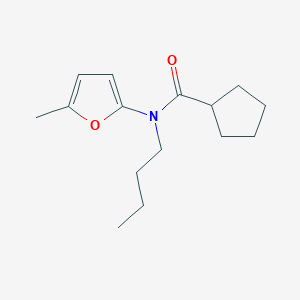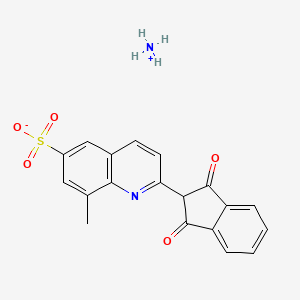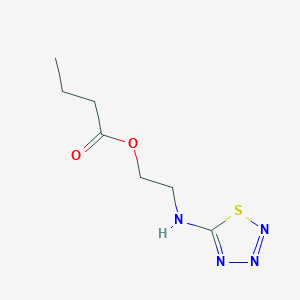![molecular formula C12H15NO B15211546 1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one CAS No. 70243-84-4](/img/structure/B15211546.png)
1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone is a chemical compound that features a pyrrolidine ring attached to a phenyl group through an ethanone linkage
Méthodes De Préparation
The synthesis of 1-(2-(Pyrrolidin-1-yl)phenyl)ethanone typically involves the reaction of pyrrolidine with a phenyl ethanone derivative. One common method includes the use of 2-bromo-1-phenylethanone as a starting material, which undergoes nucleophilic substitution with pyrrolidine to form the desired product . The reaction is usually carried out in an organic solvent such as acetonitrile, under reflux conditions, and may require a base like potassium carbonate to facilitate the reaction .
Analyse Des Réactions Chimiques
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the design of central nervous system stimulants and other psychoactive substances.
Biological Studies: The compound is used in studies investigating the interaction of pyrrolidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed as an intermediate in the synthesis of more complex organic molecules, which are used in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter transporters or receptors in the central nervous system . The pyrrolidine ring can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. This interaction can result in various pharmacological effects, depending on the specific target and the context of its use .
Comparaison Avec Des Composés Similaires
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone can be compared to other similar compounds, such as:
1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone: This compound features a fluorine substituent on the phenyl ring, which can alter its chemical and biological properties.
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one:
The uniqueness of 1-(2-(Pyrrolidin-1-yl)phenyl)ethanone lies in its specific structural configuration, which provides a balance between lipophilicity and hydrophilicity, making it a versatile scaffold for various applications .
Propriétés
Numéro CAS |
70243-84-4 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-(2-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 |
Clé InChI |
WILVJAAEZPIEIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
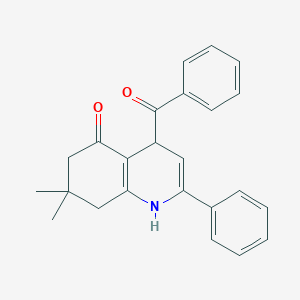

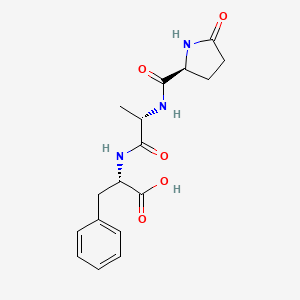
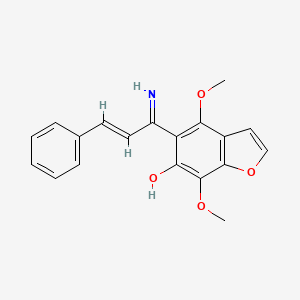
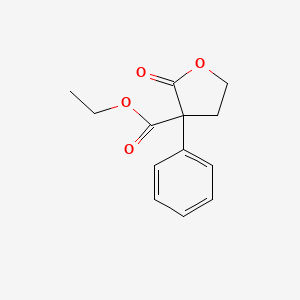

![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)
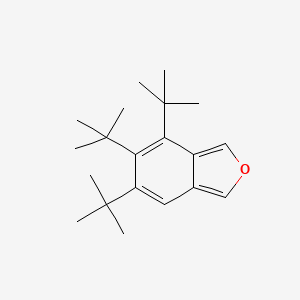

![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
